Cas no 13734-29-7 (BOC-LYS(TOS)-OH DCHA)

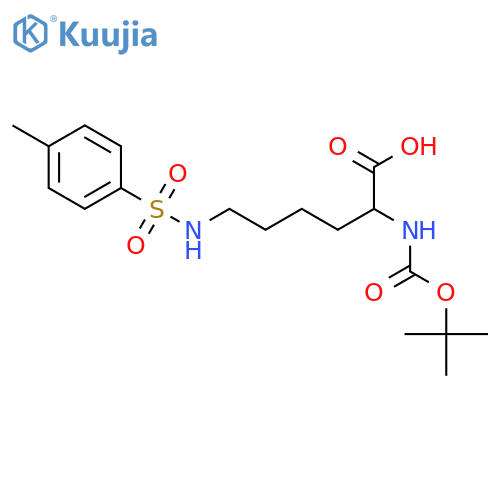

BOC-LYS(TOS)-OH DCHA structure

商品名:BOC-LYS(TOS)-OH DCHA

CAS番号:13734-29-7

MF:C18H28N2O6S

メガワット:400.489724159241

MDL:MFCD00038261

CID:136175

PubChem ID:1991702

BOC-LYS(TOS)-OH DCHA 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid

- (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- BOC-LYS(TOS)-OH

- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-

- Nα-Boc-Nε-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt

- AmbotzBAA5800

- Boc-Lys(Ts)-OH

- N2-[(1,1-Dimethylethoxy)Carbonyl]-N6-[(4-Methylphenyl)Sulfonyl]-L-Lysine

- N-α-Boc-N-ε-tosyl-L-lysine

- BOC-LYS(TOS)-OH DCHA

- Boc-L-Lys(Tos)-OH DCHA

- BOC-LYSINE(TOS)-OH DCHA

- N-a-Boc-N-e-tosyl-L-lysine

- BOC-N-EPSILON-TOSYL-L-LYSINE

- BOC-N-E-TOSYL-L-LYSINE LIQUID

- na-T-boc-N-epsilon-P-tosyl-L-lysine

- N-.ALPHA.-BOC-N-.EPSILON.-TOSYL-L-LYSINE

- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid

- N2-(tert-butoxycarbonyl)-N6-tosyl-L-lysine

- CS-0445631

- MFCD00038261

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(4-methylbenzenesulfonamido)hexanoic acid

- 13734-29-7

- AKOS016843147

- DTXSID80365841

- N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH)

- (S)-2-(tert-butoxycarbonylamino)-6-(4-methylphenylsulfonamido)hexanoic acid

-

- MDL: MFCD00038261

- インチ: InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1

- InChIKey: HSTSERPPSSLPFN-HNNXBMFYSA-N

- ほほえんだ: CC1=CC=C(S(=O)(NCCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 400.16700

- どういたいしつりょう: 400.16680779g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 12

- 複雑さ: 586

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- PSA: 130.18000

- LogP: 4.28410

BOC-LYS(TOS)-OH DCHA セキュリティ情報

BOC-LYS(TOS)-OH DCHA 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

BOC-LYS(TOS)-OH DCHA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B657073-50mg |

BOC-LYS(TOS)-OH DCHA |

13734-29-7 | 50mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB258806-5 g |

N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |

13734-29-7 | 5g |

€90.00 | 2023-04-27 | ||

| abcr | AB258806-25 g |

N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |

13734-29-7 | 25g |

€210.00 | 2023-04-27 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285189A-5 g |

Boc-L-Lys(Tos)-OH DCHA, |

13734-29-7 | 5g |

¥963.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1239876-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |

13734-29-7 | 98% (HPLC) | 1g |

$165 | 2024-06-07 | |

| Chemenu | CM303043-25g |

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |

13734-29-7 | 95% | 25g |

$339 | 2022-06-13 | |

| Chemenu | CM303043-100g |

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |

13734-29-7 | 95% | 100g |

$943 | 2022-06-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285189-1g |

Boc-L-Lys(Tos)-OH DCHA, |

13734-29-7 | 1g |

¥399.00 | 2023-09-05 | ||

| A2B Chem LLC | AD72736-25g |

Boc-lys(tos)-oh dcha |

13734-29-7 | ≥ 98% (HPLC) | 25g |

$227.00 | 2024-04-20 | |

| 1PlusChem | 1P008080-5g |

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |

13734-29-7 | 95% | 5g |

$94.00 | 2025-02-22 |

BOC-LYS(TOS)-OH DCHA 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

13734-29-7 (BOC-LYS(TOS)-OH DCHA) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13734-29-7)BOC-LYS(TOS)-OH DCHA

清らかである:99%

はかる:100g

価格 ($):1443.0